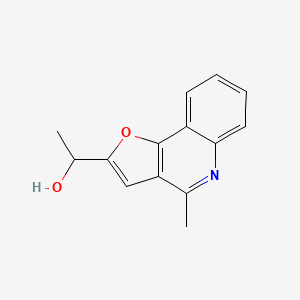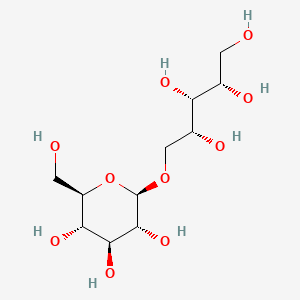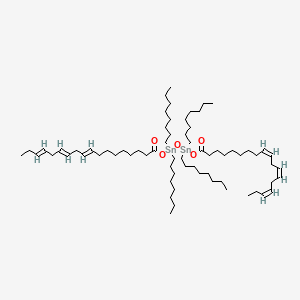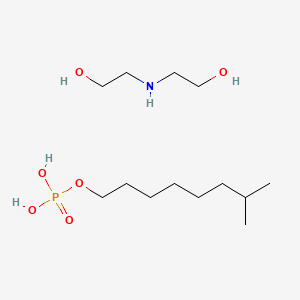
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol can be achieved through various methods. One common approach involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil, which yields the corresponding substituted 2,4-dimethylfuro[3,2-c]quinolines . Another method includes the use of Lewis acids as catalysts, such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate, to facilitate the reaction .
Industrial Production Methods: These methods often involve the use of transition metal catalysts, green chemistry protocols, and solvent-free conditions to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparaison Avec Des Composés Similaires
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 2,4-Dimethylfuro[3,2-c]quinoline
Uniqueness: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88654-58-4 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-(4-methylfuro[3,2-c]quinolin-2-yl)ethanol |
InChI |
InChI=1S/C14H13NO2/c1-8-11-7-13(9(2)16)17-14(11)10-5-3-4-6-12(10)15-8/h3-7,9,16H,1-2H3 |
Clé InChI |
PRGLGFIXZBLVHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)








![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)




